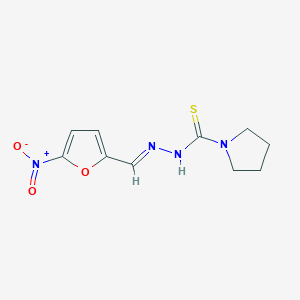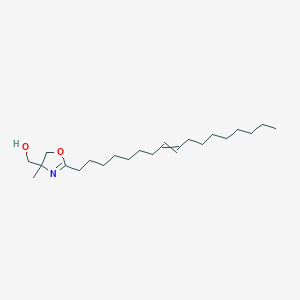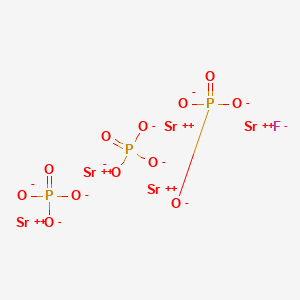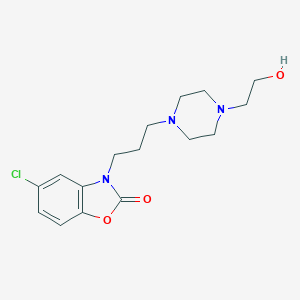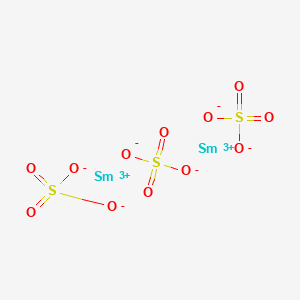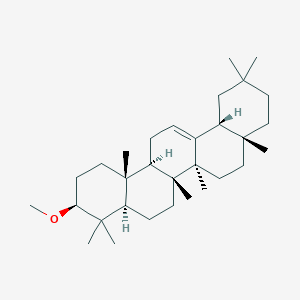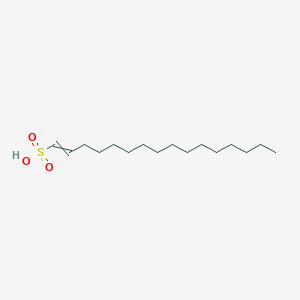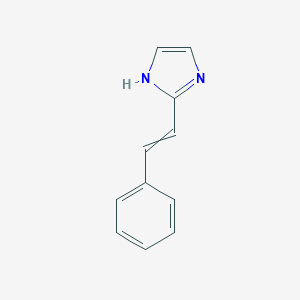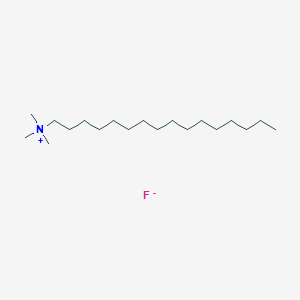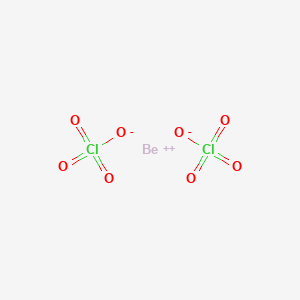
Beryllium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium perchlorate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is highly soluble in water and has a molecular formula of Be(ClO4)2. Beryllium perchlorate is used in various fields of science, including chemistry, physics, and biology, due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of beryllium perchlorate is not fully understood. However, it is believed to act as a Lewis acid, which can accept an electron pair from a Lewis base. This property allows it to act as a catalyst in organic synthesis reactions.
Effets Biochimiques Et Physiologiques
Beryllium perchlorate is not known to have any significant biochemical or physiological effects on humans or animals. However, it is highly toxic and can cause severe health effects if ingested or inhaled. It is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) and should be handled with extreme care.
Avantages Et Limitations Des Expériences En Laboratoire
Beryllium perchlorate has several advantages for use in lab experiments. It is a highly reactive compound that can promote the formation of carbon-carbon bonds, making it useful in organic synthesis reactions. It is also a highly soluble compound, which makes it easy to work with in solution. However, its toxicity and potential for explosive reactions make it difficult to handle, and it should only be used by trained professionals in a controlled lab environment.
Orientations Futures
There are several potential future directions for research involving beryllium perchlorate. One area of interest is its use as a catalyst in the production of renewable energy sources, such as biofuels. Another area of interest is its use in the development of new drugs and pharmaceuticals. Additionally, research is needed to better understand the mechanism of action of beryllium perchlorate and its potential applications in various fields of science.
Méthodes De Synthèse
Beryllium perchlorate can be synthesized by the reaction of beryllium hydroxide with perchloric acid. The reaction is highly exothermic and requires careful handling due to the potential for explosive reactions. The resulting product is a white crystalline powder that can be purified through recrystallization.
Applications De Recherche Scientifique
Beryllium perchlorate is used in various scientific research applications due to its unique properties. It is commonly used as a catalyst in organic synthesis reactions, as it can promote the formation of carbon-carbon bonds. It is also used as a reagent in analytical chemistry, as it can be used to detect the presence of certain ions in a sample.
Propriétés
Numéro CAS |
13597-95-0 |
|---|---|
Nom du produit |
Beryllium perchlorate |
Formule moléculaire |
Be(ClO4)2 BeCl2O8 |
Poids moléculaire |
207.91 g/mol |
Nom IUPAC |
beryllium;diperchlorate |
InChI |
InChI=1S/Be.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
MVTQSBYPNJATTN-UHFFFAOYSA-L |
SMILES |
[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
SMILES canonique |
[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Autres numéros CAS |
13597-95-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




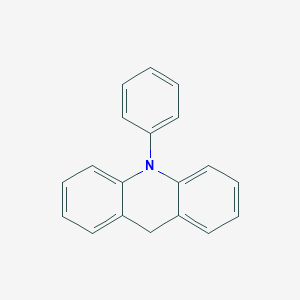
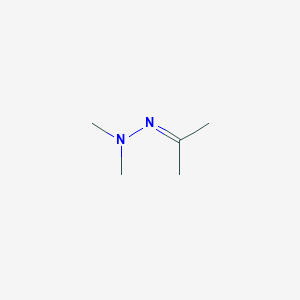
![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
